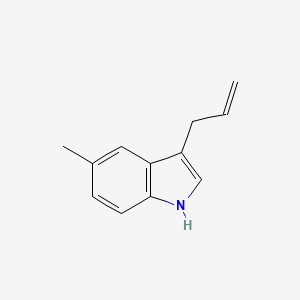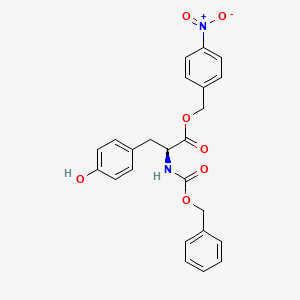
4-Bromo-2-chloro-6-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-formylbenzoic acid is an organic compound with the molecular formula C8H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and formyl functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-formylbenzoic acid. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-chloro-6-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine or chlorine atoms.
- Oxidation of the formyl group results in 4-bromo-2-chloro-6-carboxybenzoic acid.
- Reduction of the formyl group produces 4-bromo-2-chloro-6-hydroxybenzoic acid .
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research. The presence of bromine, chlorine, and formyl groups influences its reactivity and binding properties .
Comparación Con Compuestos Similares
4-Bromo-2-chlorobenzoic acid: Lacks the formyl group, making it less reactive in certain transformations.
4-Formylbenzoic acid: Lacks the bromine and chlorine atoms, affecting its chemical behavior and applications.
4-Bromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of chlorine, leading to different reactivity and uses.
Uniqueness: 4-Bromo-2-chloro-6-formylbenzoic acid’s combination of bromine, chlorine, and formyl groups makes it a versatile compound with unique reactivity patterns, enabling its use in diverse chemical and biological applications .
Propiedades
Fórmula molecular |
C8H4BrClO3 |
|---|---|
Peso molecular |
263.47 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-3H,(H,12,13) |
Clave InChI |
YLIFHKOQZLAVFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)C(=O)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)



![[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13676259.png)
![4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole Hydrochloride](/img/structure/B13676263.png)



